2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

説明

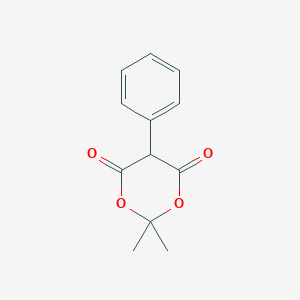

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (CAS: 15231-78-4), commonly referred to as 5-Phenyl-Meldrum’s acid, is a cyclic malonic acid derivative with a phenyl substituent at the 5-position of the dioxane ring. Its structure comprises a 1,3-dioxane-4,6-dione core flanked by two methyl groups at the 2-position and a phenyl group at the 5-position (Figure 1). This compound is widely utilized in organic synthesis as a precursor for Michael adducts, heterocyclic frameworks, and bioactive molecules due to its high reactivity in cyclocondensation and nucleophilic addition reactions. Commercial availability in milligram to multi-kilogram quantities supports its use in pharmaceutical and materials research.

特性

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUAHNQWHPQAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164996 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-78-4 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Condensation of Phenylmalonic Acid and Acetone

The most widely reported synthesis involves reacting phenylmalonic acid (CAS 2613-89-0) with acetone (CAS 67-64-1) in acetic anhydride under sulfuric acid catalysis. The reaction proceeds via a two-step mechanism:

-

Activation of Carbonyl Groups : Acetic anhydride acts as both solvent and dehydrating agent, facilitating the formation of a reactive mixed anhydride intermediate.

-

Cyclization : Sulfuric acid promotes the nucleophilic attack of acetone’s enol on the activated carbonyl, leading to cyclization and water elimination.

Reaction Conditions :

-

Temperature: 0°C (initial cooling), warming to 20°C

-

Time: 6 hours

-

Molar Ratio: 1.0 equiv phenylmalonic acid, 1.1 equiv acetone

-

Workup: Filtration, rinsing with cold water and diethyl ether, followed by toluene-aided drying.

Yield and Purity :

Table 1: Optimization Parameters for Acid-Catalyzed Condensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂SO₄ Concentration | 2–3 drops | Maximizes cyclization |

| Acetone Equivalents | 1.1 | Prevents diastereomer formation |

| Cooling Duration | 2 h post-reaction | Enhances crystallization |

Experimental Procedures and Characterization

Step-by-Step Synthesis Protocol (Based on ChemicalBook Data )

-

Setup : Charge a round-bottom flask with phenylmalonic acid (10.0 g, 54.2 mmol) and acetic anhydride (50 mL). Cool to 0°C using an ice-water bath.

-

Catalyst Addition : Add concentrated H₂SO₄ (2–3 drops) via pipette.

-

Acetone Introduction : Slowly add acetone (4.2 mL, 57.3 mmol) over 10 minutes.

-

Stirring : Warm to 20°C and stir for 6 hours.

-

Crystallization : Refrigerate at 4°C for 2 hours, then filter and wash with cold H₂O (2 × 10 mL) and Et₂O (3 × 15 mL).

-

Drying : Co-evaporate with toluene (3 × 10 mL) to remove residual moisture.

Characterization Data :

-

Solubility :

Comparative Analysis of Methodologies

Efficiency and Practicality

化学反応の分析

Types of Reactions

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione is with a molecular weight of 220.22 g/mol. The compound features a dioxane ring structure that contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

C-C Bond Formation

One of the primary applications of this compound is in organic synthesis for forming carbon-carbon bonds. It serves as a key reagent in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of tetrahydroquinolin derivatives through reactions with enaminones .

Multicomponent Reactions

The compound is also employed in multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds and functional groups. A notable example includes its use in the synthesis of pyrano[3,2-c]quinolin derivatives catalyzed by L-proline .

Table 1: Overview of Synthetic Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of Meldrum's acid exhibit anticancer properties. Compounds synthesized from this compound have shown potential as topoisomerase inhibitors and exhibit antiproliferative activities against various cancer cell lines .

Analgesic Properties

Studies have also explored the analgesic effects of compounds derived from this dioxane derivative. The incorporation of phenyl groups enhances the biological activity of these compounds .

Case Study 1: Synthesis of Tetrahydroquinolin Derivatives

A recent study demonstrated a new method for synthesizing tetrahydroquinolin-2-one derivatives using this compound as a starting material. The process involved a two-step reaction with enaminones leading to moderate yields (up to 32%) and showcasing the compound's utility in complex organic synthesis .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on evaluating the anticancer activity of synthesized compounds from Meldrum's acid derivatives. The study reported significant antiproliferative effects against several cancer cell lines, indicating potential therapeutic applications in oncology .

作用機序

The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione involves its reactivity with various molecular targets. The dioxane ring structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The 5-position substituent of Meldrum’s acid derivatives critically influences their reactivity and stability. Key comparisons include:

Aromatic and Heteroaromatic Derivatives

- 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: The electron-donating hydroxyl group enhances resonance stabilization, increasing stability in polar solvents. However, the phenolic -OH group introduces susceptibility to oxidation, limiting its use in oxidative conditions.

- 5-[(5-Methylfuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 109610-93-7) : The furan ring introduces π-conjugation, facilitating charge-transfer interactions. This derivative exhibits lower thermal stability compared to the phenyl analogue due to weaker aromatic stabilization.

Aliphatic and Organometallic Derivatives

- 5-(Triethylsilyl-2′-thenylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione : Silicon substitution reduces acute toxicity (LD₅₀ > 1,000 mg/kg) compared to its carbon analogue (LD₅₀ = 87 mg/kg), making it safer for pharmacological applications. The bulky triethylsilyl group also sterically hinders nucleophilic attack, slowing reaction kinetics.

- 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 15568-87-3): The hydroxymethylene group increases hydrophilicity (logP = 0.8) and hydrogen-bonding capacity, improving solubility in aqueous ethanol but reducing stability in acidic conditions.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

生物活性

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, often referred to as a derivative of Meldrum's acid, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂O₄, with a molar mass of 220.22 g/mol. The compound features a dioxane structure characterized by two carbonyl groups and a phenyl substituent. It appears as a colorless crystalline solid and is notable for its potential applications in various chemical syntheses and biological studies .

Synthesis

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Involving Meldrum's acid and appropriate aldehydes.

- Cyclization Reactions : Utilizing dicarbonyl compounds to form the dioxane ring structure.

These synthetic pathways highlight the compound's accessibility for laboratory research and further exploration in biological contexts .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the compound's anticancer properties. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:

- Cell Cycle Analysis : Treatment with the compound resulted in increased G2/M phase arrest in MDA-MB-436 breast cancer cells.

- Apoptosis Induction : Flow cytometric analysis revealed an increase in early and late apoptotic cells upon treatment with this compound .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors.

- Signal Pathway Modulation : It alters receptor signaling pathways that lead to cellular responses such as apoptosis and growth inhibition .

Study on Anticancer Effects

A study evaluated the effects of this compound on MDA-MB-436 cells:

| Treatment | IC50 (µM) | Cell Cycle Phase Arrest | Apoptotic Cells (%) |

|---|---|---|---|

| Control | - | - | 0.14 |

| Compound | 2.57 | G2/M | 0.27 |

This data illustrates the compound's effectiveness in inducing cell cycle arrest and apoptosis compared to control conditions .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-5-phenyldioxane | Dioxane derivative | Lacks additional methyl group on the second carbon |

| 1,3-Dioxane | Simple dioxane | Does not contain phenyl or carbonyl functionalities |

| 5-(Phenyl)-1,3-dioxane | Dioxane derivative | Different substitution pattern affecting reactivity |

| 2,2-Dimethyl-1,3-dioxane | Dioxane derivative | Lacks phenyl group but has similar methyl substitutions |

The presence of both methyl and phenyl groups enhances the reactivity and potential applications of this compound compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, and how can reaction efficiency be optimized?

- The compound is typically synthesized via condensation reactions. For example, Meldrum’s acid derivatives are prepared by reacting substituted aldehydes (e.g., benzaldehyde derivatives) with Meldrum’s acid under acid catalysis. A Yonemitsu-type condensation using KH2PO4 as a catalyst in ethanol-water solvent systems achieves high yields (~80–90%) . Optimization involves controlling stoichiometry (e.g., 1:1 aldehyde-to-Meldrum’s acid ratio), temperature (room temperature to 75°C), and solvent polarity to stabilize intermediates .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C-NMR : Confirms substituent positions and purity. For example, the phenyl group’s aromatic protons appear at δ 7.2–7.5 ppm, while the dioxane ring protons resonate at δ 1.5–1.7 ppm (dimethyl groups) .

- Single-crystal X-ray diffraction : Resolves molecular geometry. The compound crystallizes in a monoclinic system (space group P1) with bond lengths (C=O: ~1.20 Å) and angles consistent with a slightly distorted boat conformation of the dioxane ring .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust generation. Waste must be segregated and disposed via certified hazardous waste services. Avoid inhalation and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Anisotropic refinement in SHELXL is used to model thermal motion of non-hydrogen atoms. For example, in the title compound, the phenyl ring’s U<sup>eq</sup> values for C atoms range from 0.04–0.08 Ų, indicating minor positional disorder. Hydrogen atoms are refined isotropically or using riding models. Validate results using R1 (<0.05) and wR2 (<0.15) metrics .

Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions (e.g., Knoevenagel condensations)?

- The acidic α-hydrogen of the dioxane ring (pKa ~4.5) deprotonates under basic conditions, forming a nucleophilic enolate. This reacts with electrophiles (e.g., aldehydes) to form conjugated adducts. For example, in L-ascorbic acid-catalyzed reactions, the enolate attacks the aldehyde carbonyl, followed by cyclization to form spirotetrahydroquinoline derivatives .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of derivatives?

- Polar aprotic solvents (e.g., DMF) favor enolate stabilization, enhancing nucleophilicity for C-5 substitution. Protic solvents (e.g., ethanol) slow reaction rates but improve solubility of hydrophilic intermediates. KH2PO4 selectively activates aldehydes via hydrogen bonding, while stronger acids (e.g., p-TSA) may lead to side reactions (e.g., decarboxylation) .

Key Research Gaps

- Dynamic covalent chemistry : Explore reversible C-5 functionalization under pH-controlled conditions.

- Computational modeling : Use DFT to predict regioselectivity in electrophilic attacks on the dioxane ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。